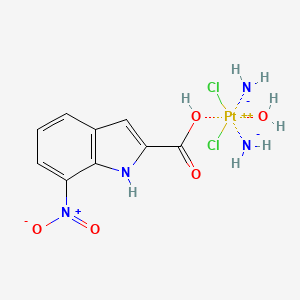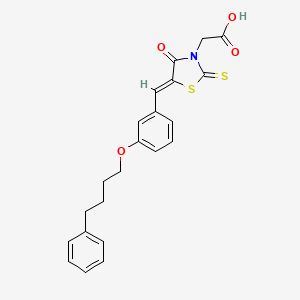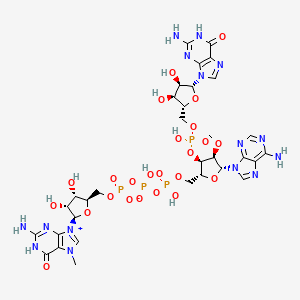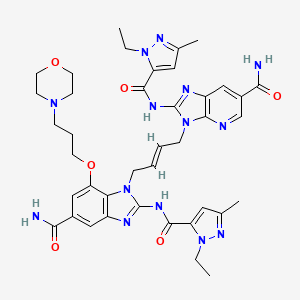
STING agonist-22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
STING Agonist-22, also known as CF501, is a potent non-nucleotide stimulator of interferon genes (STING) agonist. It functions as an adjuvant by activating STING to induce the type I interferon response and the production of proinflammatory cytokines. This compound enhances the efficacy of original protein vaccines by providing potent, broad, and long-term immune protection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of STING Agonist-22 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound can be synthesized through custom synthesis services provided by specialized companies .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of the mother liquor by dissolving the compound in dimethyl sulfoxide (DMSO) and subsequent formulation for in vivo applications .
Analyse Chemischer Reaktionen
Types of Reactions: STING Agonist-22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
STING Agonist-22 has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study the STING pathway and its role in immune responses.
Biology: Investigated for its ability to modulate immune responses and its potential as an adjuvant in vaccine development.
Medicine: Explored for its therapeutic potential in cancer immunotherapy, where it enhances the efficacy of existing treatments such as immune checkpoint inhibitors and radiation therapy
Industry: Utilized in the development of novel immunotherapeutic agents and as a component in vaccine formulations
Wirkmechanismus
STING Agonist-22 exerts its effects by binding to the stimulator of interferon genes (STING) protein. Upon binding, it activates the cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) synthase (cGAS)-STING pathway. This activation leads to the production of type I interferons and proinflammatory cytokines, which in turn activate dendritic cells and promote T-cell priming and recruitment into the tumor microenvironment . The activation of the STING pathway also involves the recruitment of TANK-binding kinase 1 (TBK1) and the phosphorylation of interferon regulatory factor 3 (IRF3), leading to the transcription of interferon-stimulated genes .
Vergleich Mit ähnlichen Verbindungen
MSA-2: Another STING agonist known for its potent immune-modulatory effects.
Uniqueness of STING Agonist-22: this compound is unique due to its non-nucleotide structure, which differentiates it from other cyclic dinucleotide-based STING agonists. Its ability to provide broad and long-term immune protection makes it a valuable tool in vaccine development and cancer immunotherapy .
Eigenschaften
Molekularformel |
C40H48N14O6 |
|---|---|
Molekulargewicht |
820.9 g/mol |
IUPAC-Name |
3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C40H48N14O6/c1-5-53-30(18-24(3)48-53)37(57)46-39-44-28-20-26(34(41)55)22-32(60-15-9-10-50-13-16-59-17-14-50)33(28)51(39)11-7-8-12-52-36-29(21-27(23-43-36)35(42)56)45-40(52)47-38(58)31-19-25(4)49-54(31)6-2/h7-8,18-23H,5-6,9-17H2,1-4H3,(H2,41,55)(H2,42,56)(H,44,46,57)(H,45,47,58)/b8-7+ |
InChI-Schlüssel |
HYWPJLWOHDVWMY-BQYQJAHWSA-N |
Isomerische SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCN7CCOCC7 |
Kanonische SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCN7CCOCC7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


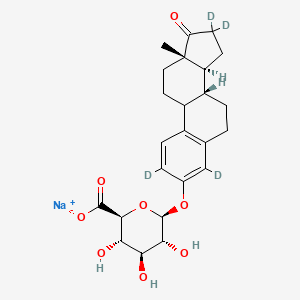
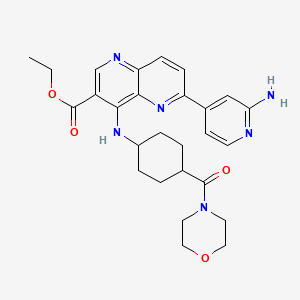
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405371.png)
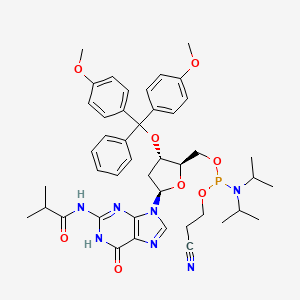
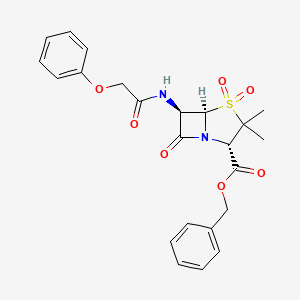

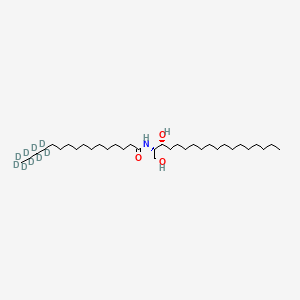
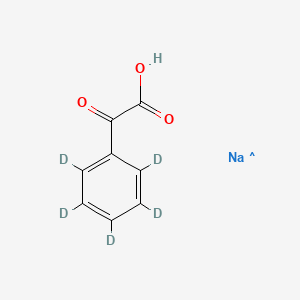
![Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-](/img/structure/B12405414.png)
![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)
